molecular formula C13H16N2OS B5807886 N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide

N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide

Cat. No. B5807886
M. Wt: 248.35 g/mol
InChI Key: UUNAOPBEACPWBU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide, also known as APICA, is a synthetic compound that belongs to the class of cathinone derivatives. It has gained attention in recent years due to its potential as a research chemical in the field of neuroscience. APICA is a potent psychostimulant that is structurally similar to other cathinone derivatives such as mephedrone and methylone.

Mechanism of Action

N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels leads to a range of effects such as increased energy, euphoria, and improved cognitive function. The exact mechanism of action of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is not fully understood, but it is thought to interact with the dopamine and norepinephrine transporters in a similar manner to other psychostimulants.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, euphoria, and improved cognitive function. It has also been shown to have anxiogenic effects, leading to increased anxiety and stress in some individuals. N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has also been shown to have cardiovascular effects, such as increased heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has a range of advantages and limitations for use in laboratory experiments. One advantage is its potency as a psychostimulant, which makes it useful for investigating the effects of dopamine and norepinephrine on the central nervous system. However, one limitation is its potential for abuse and addiction, which makes it difficult to use in human studies. Additionally, the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body are not fully understood, which makes it difficult to use in studies investigating the long-term effects of psychostimulants.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide. One area of focus could be investigating its potential as a treatment for attention deficit hyperactivity disorder (ADHD) or other cognitive disorders. Another area of focus could be investigating its potential as a treatment for depression or other mood disorders. Additionally, further research could be done to investigate the long-term effects of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 3-acetylbenzaldehyde with pyrrolidine and thiourea in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-(3-acetylphenyl)-1-pyrrolidinecarbothioamide has been used in various scientific studies to investigate its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines.

properties

IUPAC Name

N-(3-acetylphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10(16)11-5-4-6-12(9-11)14-13(17)15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNAOPBEACPWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824253
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-acetylphenyl)pyrrolidine-1-carbothioamide

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